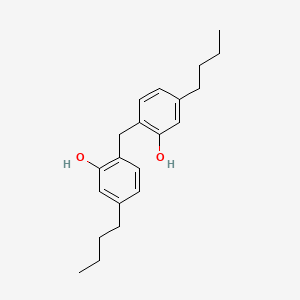![molecular formula C9H12O B15161850 Bicyclo[3.2.0]hept-3-en-6-one, 1,4-dimethyl- CAS No. 146607-24-1](/img/structure/B15161850.png)
Bicyclo[3.2.0]hept-3-en-6-one, 1,4-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bicyclo[3.2.0]hept-3-en-6-one, 1,4-dimethyl- is an organic compound characterized by its bicyclic structure. This compound is notable for its unique ring system, which consists of a seven-membered ring fused to a three-membered ring. The presence of two methyl groups at positions 1 and 4 further distinguishes this compound, making it a subject of interest in various chemical studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[3.2.0]hept-3-en-6-one, 1,4-dimethyl- typically involves multiple steps. One common method starts with the preparation of methyl 3,6-dimethyl-3-hydroxy-6-heptenoate. This intermediate is synthesized by reacting 5-methyl-5-hexen-2-one with trimethyl borate and tetrahydrofuran in the presence of zinc granules . The reaction mixture is then treated with methyl bromoacetate, leading to the formation of the desired ester.
The ester is subsequently hydrolyzed to yield 3,6-dimethyl-3-hydroxy-6-heptenoic acid. This step involves stirring the ester in a solution of potassium hydroxide in methanol at room temperature . The resulting acid is then subjected to further reactions to produce the final compound, Bicyclo[3.2.0]hept-3-en-6-one, 1,4-dimethyl-.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring the availability of high-purity reagents to achieve consistent yields.
Análisis De Reacciones Químicas
Types of Reactions
Bicyclo[3.2.0]hept-3-en-6-one, 1,4-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, particularly at the positions adjacent to the carbonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
Bicyclo[3.2.0]hept-3-en-6-one, 1,4-dimethyl- has several applications in scientific research:
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Bicyclo[3.2.0]hept-3-en-6-one, 1,4-dimethyl- involves its interaction with various molecular targets. The compound’s bicyclic structure allows it to fit into specific enzyme active sites, potentially inhibiting or modifying enzyme activity. The presence of the carbonyl group also enables the compound to participate in nucleophilic addition reactions, further influencing its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[3.1.1]hept-3-en-2-one, 4,6,6-trimethyl-:
Bicyclo[3.2.0]hept-2-en-6-one: This compound shares the bicyclic framework but lacks the additional methyl groups present in Bicyclo[3.2.0]hept-3-en-6-one, 1,4-dimethyl-.
Uniqueness
Bicyclo[3.2.0]hept-3-en-6-one, 1,4-dimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of two methyl groups at positions 1 and 4 enhances its stability and reactivity compared to similar compounds.
Propiedades
Número CAS |
146607-24-1 |
|---|---|
Fórmula molecular |
C9H12O |
Peso molecular |
136.19 g/mol |
Nombre IUPAC |
1,4-dimethylbicyclo[3.2.0]hept-3-en-6-one |
InChI |
InChI=1S/C9H12O/c1-6-3-4-9(2)5-7(10)8(6)9/h3,8H,4-5H2,1-2H3 |
Clave InChI |
BGLAHPXYFCYGTG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CCC2(C1C(=O)C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Bromo-spiro[indan-2,2'-(1,3-oxathiolane)]](/img/structure/B15161770.png)
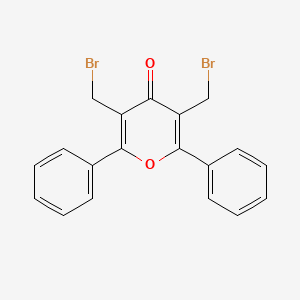

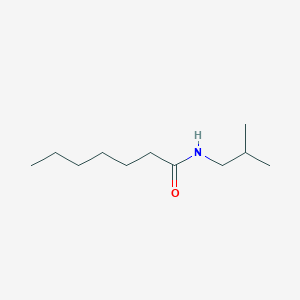

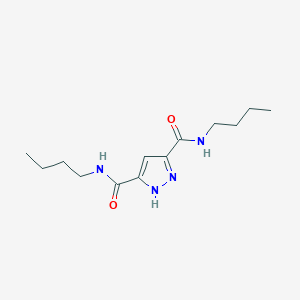
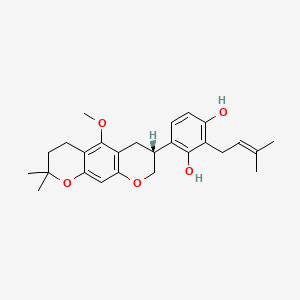
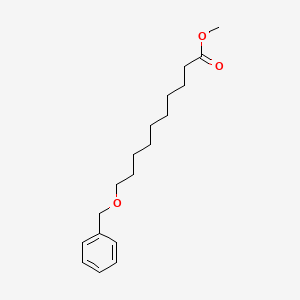
![sodium;(4aR,6R,7R,7aS)-6-(5,6-dimethylbenzimidazol-1-yl)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol](/img/structure/B15161803.png)




